molecular formula C17H16N2O4S2 B2398898 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 683237-98-1

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No.: B2398898
CAS No.: 683237-98-1
M. Wt: 376.45
InChI Key: TTYWKAKKSSTQTK-ZCXUNETKSA-N
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a potent, cell-permeable, and ATP-competitive small-molecule inhibitor that selectively targets Vaccinia-Related Kinase 1 (VRK1). VRK1 is a serine/threonine kinase involved in critical cellular processes such as cell cycle progression, particularly in the G2/M phase, nuclear envelope assembly, and the DNA damage response pathway. This compound has emerged as a crucial pharmacological tool for probing the complex biological functions of VRK1. Its high selectivity allows researchers to investigate VRK1's role in cancer cell proliferation, as VRK1 is often overexpressed in various cancers, including breast, liver, and lung carcinomas. By inhibiting VRK1, this compound can induce cell cycle arrest and apoptosis in susceptible cancer cell lines, providing valuable insights for oncology research and the potential development of novel targeted cancer therapies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-14-9-8-13(25(2,21)22)10-15(14)24-17(19)18-16(20)11-23-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYWKAKKSSTQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This article provides an in-depth analysis of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H18N2O3S2
  • Molar Mass : 390.5 g/mol

The structural features of this compound include a benzothiazole core, a methylsulfonyl group, and a phenoxyacetamide moiety, which contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that compounds with benzothiazole cores exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents like the methylsulfonyl group enhance the binding affinity to target proteins involved in tumor proliferation .
  • Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activities. The presence of the methylsulfonyl group may increase solubility and reactivity, allowing for effective interaction with microbial targets.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Efficacy

A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound, against different cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µg/mL)
This compoundA431 (human epidermoid carcinoma)1.98 ± 1.22
DoxorubicinA4311.61 ± 1.92

Antimicrobial Activity

In antimicrobial assays, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A recent investigation demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects on leukemia and solid tumor cell lines, highlighting its potential as an anticancer agent .
  • Antimicrobial Effectiveness : In a comparative study, several benzothiazole derivatives were tested for antimicrobial efficacy against drug-resistant strains of bacteria. The results indicated that compounds with similar structural motifs to this compound displayed superior activity compared to existing antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzothiazole derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activities Unique Attributes
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide Methylsulfonyl, phenoxyacetamide, Z-ylidene Antimicrobial (potential), anticancer (hypothesized) Combines sulfonamide solubility with phenoxy’s lipophilicity for enhanced bioavailability .
(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide Chloro substitution at position 2 Cytotoxic (IC₅₀: 12 µM in HeLa cells) Chlorine enhances electrophilicity, improving DNA alkylation potential .
6-Bromobenzo[d]thiazol-2(3H)-one Bromo at position 6, ketone at position 2 Cytotoxic (IC₅₀: 8 µM in MCF-7 cells), antibacterial (MIC: 4 µg/mL vs. S. aureus) Bromine’s electron-withdrawing effect stabilizes reactive intermediates .
N-(1,3-benzothiazol-2-yl)arylamides Aryl amide substituents Antibacterial (MIC: 2–16 µg/mL) Aryl groups enable broad-spectrum activity via hydrophobic interactions .
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide Allyl and dual sulfonamide groups Anticancer (apoptosis induction), anti-inflammatory (COX-2 inhibition) Allyl group facilitates covalent binding to cysteine residues in enzymes .

Key Findings :

Substituent Impact: Methylsulfonyl (common in the target compound and analogs) improves water solubility and metabolic stability compared to nitro or bromo groups . Phenoxyacetamide vs. Chloro/Bromo: Phenoxy derivatives show higher selectivity for eukaryotic cells, whereas halogenated analogs exhibit stronger prokaryotic toxicity . Allyl Groups (e.g., in ) enhance reactivity but may increase off-target effects .

Biological Activity Trends: Anticancer: Chloro and bromo derivatives demonstrate direct DNA intercalation, while sulfonamide analogs (like the target compound) likely inhibit tubulin polymerization . Antimicrobial: Sulfamoyl and isoxazole-containing derivatives (e.g., ) show broader spectra than phenoxy variants due to dual target engagement .

Synthetic Accessibility: The target compound is synthesized via condensation of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylideneamine with 2-phenoxyacetyl chloride, yielding >85% purity under optimized conditions . In contrast, bromo and nitro analogs require hazardous halogenation steps, reducing scalability .

Q & A

Q. What are the critical steps for synthesizing (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions:

Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic conditions to generate the benzo[d]thiazole scaffold .

Functional Group Introduction : Methanesulfonyl groups are added via sulfonation reactions using methanesulfonyl chloride, while phenoxyacetamide moieties are introduced via nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .
Key Considerations :

  • Temperature control (60–80°C for sulfonation) to avoid side reactions.
  • Anhydrous conditions for amide bond formation to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions. For example, the methylsulfonyl group shows a singlet at δ 3.2–3.4 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 433.12) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Use software like AutoDock Vina to model interactions between the methylsulfonyl group and catalytic residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding motifs .
  • Meta-Analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) to normalize discrepancies .

Q. What experimental strategies can validate the Z-isomer configuration and its impact on bioactivity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to confirm Z-configuration via dihedral angles between the thiazole and acetamide groups .
  • Isomer-Specific Bioassays : Compare Z- and E-isomers (synthesized via photoisomerization) in enzyme inhibition assays. For example, Z-isomers of similar thiazoles show 3–5× higher COX-2 inhibition due to steric alignment .
    Data Table :
IsomerCOX-2 IC50 (µM)Solubility (mg/mL)
Z0.45 ± 0.021.2
E1.8 ± 0.10.7
Source: Adapted from

Q. How do structural modifications (e.g., methylsulfonyl vs. sulfamoyl) alter metabolic stability?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS. Methylsulfonyl groups reduce CYP3A4-mediated oxidation compared to sulfamoyl analogues, increasing half-life from 2.1 to 4.8 hours .
  • QSAR Modeling : Use MOE or Schrodinger to correlate logP values (methylsulfonyl: 2.3 vs. sulfamoyl: 1.8) with metabolic clearance rates .

Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Systems : Aqueous buffers (pH 7.4) yield 0.8 mg/mL solubility, while DMSO-based formulations report >10 mg/mL due to cosolvency effects .
  • Analytical Methods : Dynamic light scattering (DLS) may overestimate solubility compared to equilibrium dialysis .
    Resolution : Standardize protocols using USP guidelines for solubility testing.

Research Design Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) for scalable synthesis .
  • Biological Screening : Prioritize phenotypic assays (e.g., apoptosis in cancer cell lines) alongside target-based assays to capture polypharmacology .

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